molecular formula C16H14O6 B154663 Naphthalene-1,2,4-triyl triacetate CAS No. 1785-67-7

Naphthalene-1,2,4-triyl triacetate

Cat. No. B154663
CAS RN: 1785-67-7
M. Wt: 302.28 g/mol
InChI Key: QJECYGRWVGWSQT-UHFFFAOYSA-N
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Description

Naphthalene-1,2,4-triyl triacetate, also known as 1,2,4-Triacetoxynaphthalene or 1,2,4-Naphthalenetriol triacetate, is a chemical compound with the molecular formula C16H14O6 . It has a molecular weight of 302.28 .


Synthesis Analysis

The synthesis of Naphthalene-1,2,4-triyl triacetate involves a multi-step process. The reaction involves acetic anhydride and sulfuric acid at room temperature. The mixture is stirred at 50°C for another 30 minutes . The yield of the reaction is approximately 76.25% .


Molecular Structure Analysis

The molecular structure of Naphthalene-1,2,4-triyl triacetate consists of a naphthalene core with three acetate groups attached to it . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

1. Polymer Science and Material Engineering

  • Naphthalene derivatives are used in the preparation of new polymers and oligomers with specific alkyl side chains, contributing to advancements in polymer science (Namazi & Jafarirad, 2008).
  • Synthesis of novel photoactive heterocyclic polyimides containing naphthalene moieties via cycloaddition reactions, indicating its utility in developing new materials with specific light-absorbing properties (Mallakpour, Hajipour, & Mahdavian, 2000).

2. Optoelectronics and Luminescent Materials

  • Naphthalene derivatives are used in electroluminescent devices, demonstrating their potential in advanced display and lighting technologies (Xu, Yin, Wang, & Huang, 2008).
  • The development of cellulosic and oligocellulosic copolymers containing naphthalene-based chromophores, useful in creating optically active materials (Namazi & Rad, 2004).

3. Supramolecular Chemistry and Sensors

  • Naphthalene diimides (NDIs) are applied in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, catalysis, and DNA intercalation for medicinal applications, showcasing their versatility in various scientific domains (Kobaisi et al., 2016).

4. Environmental and Biological Applications

  • Investigating the toxicological effects of naphthalene derivatives, which is crucial for assessing environmental and biological safety (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).
  • Exploration of naphthalene-based derivatives in the synthesis of 1,2,4-triazoles with applications in medical, veterinary, agricultural, and industrial sectors (Khilkovets et al., 2022).

5. Analytical Chemistry

  • Measurement of hemoglobin and albumin adducts of naphthalene metabolites, contributing to analytical methods in toxicology and pharmacology (Waidyanatha et al., 2002).

properties

IUPAC Name

(3,4-diacetyloxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-9(17)20-14-8-15(21-10(2)18)16(22-11(3)19)13-7-5-4-6-12(13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJECYGRWVGWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170493
Record name Naphthalene-1,2,4-triyl triacetate
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,2,4-triyl triacetate

CAS RN

1785-67-7
Record name 1,2,4-Naphthalenetriol, 1,2,4-triacetate
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name 1,4-Triacetoxynaphthalene
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name Naphthalene-1,2,4-triyl triacetate
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Record name NAPHTHALENE-1,2,4-TRIYL TRIACETATE
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Synthesis routes and methods

Procedure details

A solution of 1,4-naphthoquinone (79 g) in acetic anhydride (200 mL) and boron trifluoride etherate (10 mL) was heated overnight, then cooled to room temperature to give 1,2,4-triacetyloxynaphthalene, m.p. 136°-137° C.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DTG Gonzaga, RSP Gomes, RKF Marra… - Journal of the Brazilian …, 2019 - SciELO Brasil
Zika virus (ZIKV) is a mosquito-borne pathogen which is a current global public health concern. There are currently no approved vaccines or antivirals against ZIKV infection. Taking into …
Number of citations: 8 www.scielo.br
FR Hewgill, LR Mullings - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Oxidation of various 2,2?-dihydroxybiphenyls and binaphthyls gave ex. spectra which revealed no evidence of equal sharing of the unpaired electron between the two halves of the …
Number of citations: 21 www.publish.csiro.au
J Cui, J Jia - European Journal of Medicinal Chemistry, 2021 - Elsevier
SARS-CoV-2 as a positive-sense single-stranded RNA coronavirus caused the global outbreak of COVID-19. The main protease (M pro ) of the virus as the major enzyme processing …
Number of citations: 22 www.sciencedirect.com
Q Zhou, C Peng, F Du, L Zhou, Y Shi, Y Du… - European journal of …, 2018 - Elsevier
STAT3 plays a vital role in maintaining the self-renewal of tumor stem cells. BBI608, a small molecule identified by its ability to inhibit gene transcription driven by STAT3 and cancer …
Number of citations: 37 www.sciencedirect.com

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